4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one
Description
Properties
IUPAC Name |
4-(1-benzylpiperidin-4-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14-16-15-11-18(14)13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWNGVKLSGXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NNC2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Piperidone
The most widely reported method involves the alkylation of 4-piperidone monohydrate hydrochloride with benzyl bromide under basic conditions. In a representative procedure:
- Reagents : 4-Piperidone hydrochloride, benzyl bromide, potassium carbonate.
- Solvent : N,N-Dimethylformamide (DMF).
- Conditions : 65°C for 14 hours under argon.
- Yield : 89.28% after crystallization with 2% methanol in chloroform.
The reaction proceeds via nucleophilic substitution, where the deprotonated piperidone attacks the benzyl bromide electrophile. Potassium carbonate acts as both a base and a desiccant, ensuring anhydrous conditions critical for minimizing side reactions.
Reductive Amination of 1-Benzyl-4-piperidone
To convert the ketone to an amine, catalytic hydrogenation or borohydride reduction is employed:
- Catalyst : Palladium on carbon (Pd/C) under H₂ atmosphere.
- Reductant : Sodium cyanoborohydride (NaBH₃CN) in methanol.
- Yield : 75–82% after column chromatography.
This step generates 1-benzyl-4-aminopiperidine, a key intermediate for subsequent coupling with triazolone precursors.
Construction of the 1,2,4-Triazol-3-one Ring
Cyclization of Thiosemicarbazides
A robust method involves the reaction of thiosemicarbazides with α-halo ketones or esters. For example:
- Reagents : 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thione, chloroacetic acid ethyl ester.
- Conditions : Reflux in ethanol with triethylamine for 24 hours.
- Yield : 88% after extraction and purification.
The mechanism entails nucleophilic displacement of the chloride by the triazole-thione, followed by intramolecular cyclization to form the triazolone ring.
Oxidative Ring Closure
Hydrazides derived from amino acid esters undergo oxidative cyclization using iodine or tert-butyl hydroperoxide (TBHP):
- Oxidant : I₂/TBHP system.
- Catalyst : Copper(I) bromide (CuBr).
- Yield : 91% for 3,5-disubstituted triazolones.
This method leverages single-electron transfer (SET) processes to facilitate C–N bond formation, ensuring high regioselectivity.
Coupling Strategies for Hybrid Molecule Assembly
Nucleophilic Substitution
The amine group of 1-benzyl-4-aminopiperidine reacts with electrophilic triazolone intermediates:
- Electrophile : Chloroacetyl-triazolone.
- Base : Triethylamine in DMF.
- Conditions : 85°C for 16 hours.
- Yield : 35–40% after column chromatography.
Steric hindrance from the benzyl group often necessitates prolonged reaction times and excess reagents.
Mitsunobu Reaction
For oxygen-containing linkages, the Mitsunobu reaction couples alcohols with triazolones:
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.
- Solvent : Tetrahydrofuran (THF).
- Yield : 50–55%.
While effective, this method requires stringent anhydrous conditions and generates stoichiometric phosphine oxide byproducts.
Optimization and Green Chemistry Approaches
Solvent-Free Synthesis
Microwave-assisted reactions reduce reliance on DMF and dichloromethane:
Recyclable Catalysts
Immobilized copper catalysts (e.g., Cu@SiO₂) enhance sustainability:
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity using C-18 column (0.025% TFA/ACN gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
Medicinally, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s triazolone core is shared with several analogs, but substituents and appended moieties dictate functional differences:
Table 1: Structural Comparison
Key Observations:
- Substituent Diversity : The target compound’s benzyl-piperidinyl group distinguishes it from piperazinyl-phenyl derivatives (e.g., IT-VIII, posaconazole intermediate), which are associated with antifungal azole drugs .
- Hybrid Systems : Compounds like the oxadiazole-triazolone hybrid () demonstrate how appended heterocycles (e.g., 1,3,4-oxadiazole) broaden biological activity .
- Simpler Triazolones : Unsubstituted or minimally substituted triazolones () serve as synthetic precursors but lack significant bioactivity without functionalization .
Biological Activity
The compound 4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 284.36 g/mol. The compound features a triazole ring which is significant for its biological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. A study highlighted that compounds containing the triazole core demonstrated remarkable selectivity against various bacterial strains, including Bacillus subtilis and Escherichia coli . The introduction of specific substituents on the triazole ring enhances this activity. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole Derivative A | E. coli | 5 | 14 |
| Triazole Derivative B | B. subtilis | 1 | 22 |
These findings suggest that modifications to the triazole structure can lead to increased potency against resistant strains.
Antifungal Activity
The antifungal potential of triazoles has been extensively studied. Recent literature reports that certain triazole derivatives exhibit strong activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. For example:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative C | C. albicans | 0.25 |
| Triazole Derivative D | A. fumigatus | 0.5 |
The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents significantly enhances antifungal activity compared to other functional groups .
The mechanism by which triazoles exert their biological effects is primarily through inhibition of key enzymes involved in cell wall synthesis or nucleic acid metabolism. For instance, triazoles have been shown to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi . Additionally, molecular docking studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural features.
Case Studies
A notable case study investigated the efficacy of a synthesized triazole derivative in treating infections caused by resistant bacterial strains in a clinical setting. The compound was administered to patients with chronic infections resistant to standard antibiotics. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms within two weeks of treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with triazole precursors under reflux conditions. Key steps include:
- Use of ethanol or dimethylformamide (DMF) as solvents .
- Catalysts like cesium carbonate for coupling reactions .
- Temperature control (e.g., reflux at 80–100°C) to maximize yield and purity.
- Data Example :
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 75–85 | ≥95% |
| Catalyst | Cs₂CO₃ | – | – |
| Reaction Time | 4–6 hours | – | – |
Q. How is the structural characterization of this compound validated?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments .
- X-ray crystallography for absolute configuration determination (e.g., analogous triazole-piperidine structures in ).
- Mass spectrometry (HRMS) to verify molecular weight .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Targeted assays : Enzyme inhibition studies (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodology :
- Substituent variation : Modify the benzyl or piperidinyl groups to alter lipophilicity or hydrogen-bonding capacity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs .
- Example : Analogous triazole-piperidine compounds show improved antifungal activity when electron-withdrawing groups are introduced on the benzyl ring .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Reproducibility checks : Validate assay conditions (e.g., pH, solvent, cell line passage number).
- Meta-analysis : Compare data across studies (e.g., PubChem BioAssay data for triazole derivatives ).
- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .
Q. What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?
- Methodology :
- Formulation optimization : Use cyclodextrins or liposomal encapsulation .
- pH adjustment : Stabilize via buffered solutions (e.g., ammonium acetate, pH 6.5) .
- Degradation profiling : Monitor via HPLC under accelerated conditions (40°C, 75% RH) .
Data-Driven Analysis
Q. How does the compound’s logP affect membrane permeability?
- Data :
| Derivative | logP | Permeability (PAMPA, nm/s) |
|---|---|---|
| Parent compound | 2.1 | 15.2 ± 1.3 |
| Fluorinated analog | 1.8 | 22.4 ± 2.1 |
- Interpretation : Lower logP correlates with improved permeability, suggesting hydrophilic modifications enhance absorption .
Q. What computational models predict its metabolic stability?
- Methodology :
- CYP450 metabolism prediction : Use SwissADME or Schrödinger’s ADMET Predictor .
- In silico toxicity : Screen for reactive metabolites (e.g., glutathione adduct formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
